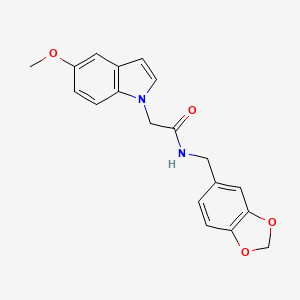

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to the acetamide nitrogen. The indole moiety at the 2-position of the acetamide features a 5-methoxy substitution. This structural framework is associated with diverse pharmacological activities, including anticancer, enzyme inhibition, and anti-inflammatory properties, as observed in structurally related compounds .

Properties

Molecular Formula |

C19H18N2O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C19H18N2O4/c1-23-15-3-4-16-14(9-15)6-7-21(16)11-19(22)20-10-13-2-5-17-18(8-13)25-12-24-17/h2-9H,10-12H2,1H3,(H,20,22) |

InChI Key |

KTAIUKKXVPNISH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide” typically involves the following steps:

Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.

Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling Reaction: The benzodioxole and indole moieties are then coupled through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group on the indole ring.

Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

Substitution: Electrophilic substitution reactions may occur on the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving Lewis acids like aluminum chloride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide exhibit antidepressant-like effects. The indole structure is known for its role in serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that derivatives of indole can enhance serotonin levels in the brain, potentially leading to improved mood and reduced symptoms of depression.

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. Indole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The benzodioxole moiety may enhance the compound's activity by improving its interaction with biological targets involved in cancer progression.

3. Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biological Activities

4. Antioxidant Properties

The antioxidant capacity of this compound has been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress in biological systems. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS).

5. Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and signaling pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Effects | Demonstrated significant reduction in depression-like behavior in animal models treated with indole derivatives. |

| Study 2 | Anticancer Activity | Showed inhibition of tumor growth in vitro and in vivo models using benzodioxole-containing compounds. |

| Study 3 | Neuroprotection | Indicated reduced neuronal cell death under oxidative stress conditions when treated with the compound. |

| Study 4 | Antioxidant Activity | Confirmed significant free radical scavenging activity compared to control groups. |

| Study 5 | Anti-inflammatory Properties | Reported decreased levels of inflammatory markers in treated models. |

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide” would depend on its specific biological target. Generally, compounds with indole and benzodioxole moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Structural Insights :

- The oxadiazole-thio derivatives (e.g., compound 8 in ) exhibit enhanced anticancer activity due to their ability to inhibit MMP-9, a protease critical in tumor progression .

- Dithiocarbamate-containing analogs () demonstrate potent inhibition of human carbonic anhydrases (hCA-I/II), surpassing the reference drug acetazolamide, likely due to improved zinc-binding affinity .

- Phenethyl amide derivatives () highlight the impact of amide substituents on metabolic stability; fluorophenyl or pyridinyl groups reduce cytochrome P450-mediated degradation .

Pharmacological Activity Profiles

Anticancer Activity

Enzyme Inhibition

- hCA-I/II Inhibitors (): Compounds 3 and 4 achieved sub-nanomolar IC₅₀ values, attributed to their dithiocarbamate-thiocarbamoylthio groups, which enhance interactions with the enzyme’s active site .

- COX-2 Selective Inhibitors (): Fluorophenyl and pyridinyl amides retained COX-2 selectivity while improving metabolic stability over the parent phenethyl amide derivative .

Key Research Findings

MMP-9 as a Therapeutic Target: Oxadiazole-thio derivatives (e.g., compound 8) demonstrate that MMP-9 inhibition is achievable without off-target toxicity, supporting their use in glioma and lung adenocarcinoma .

Metabolic Optimization : Substituents like fluorophenyl or pyridinyl groups () mitigate metabolic instability, a common issue in indole-acetamide derivatives .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₈H₁₈N₂O₃

- CAS Number : 1114597-64-6

- Molecular Weight : 306.35 g/mol

This compound exhibits various biological activities primarily through its interaction with specific biological targets:

-

Inhibition of Nitric Oxide Synthase (iNOS) :

- Studies have shown that similar compounds can act as selective inhibitors of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. For instance, a related compound demonstrated potent inhibition of NO formation in human cell assays, indicating potential anti-inflammatory properties .

- Antitumor Activity :

- Kinase Inhibition :

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound and its analogs:

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on several tumor cell lines including MDA-MB 231 (breast cancer) and PC3 (prostate cancer). The results indicated that the compound exhibited significant growth inhibition with IC50 values below 10 µM, suggesting strong potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of compounds structurally related to this compound. These compounds were found to modulate signaling pathways associated with neurodegeneration, particularly through the inhibition of DYRK1A activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide and validating its structure?

- Methodology :

- Synthesis : Use nucleophilic substitution or condensation reactions. For example, react 5-methoxyindole with chloroacetyl chloride to form the indole-acetyl intermediate, then couple with 1,3-benzodioxol-5-ylmethylamine under basic conditions (e.g., NaH in DMF) .

- Validation : Confirm purity via melting point analysis and HRMS. Use -NMR and -NMR to verify substituent positions, particularly the benzodioxole methylene (δ ~4.5 ppm) and indole methoxy group (δ ~3.8 ppm) .

- Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Q. How can the metabolic stability of this compound be assessed in vitro?

- Methodology :

- Microsomal Stability Assay : Incubate the compound with rat/human liver microsomes and NADPH. Monitor degradation via LC-MS/MS to calculate half-life () and intrinsic clearance .

- MetaSite Prediction : Use computational tools like MetaSite to identify metabolic soft spots (e.g., O-demethylation of the 5-methoxyindole or oxidation of the benzodioxole methylene) .

Advanced Research Questions

Q. What strategies can mitigate metabolic instability while retaining target affinity?

- Approach :

- Electron-Deficient Substituents : Replace the benzodioxole methylene with fluorinated or pyridinyl groups to reduce CYP3A4-mediated oxidation .

- Polar Modifications : Introduce glycinyl substituents to enhance solubility and shift metabolism toward non-critical pathways .

- Validation : Compare pharmacokinetic profiles (AUC, ) of analogs in rodent models and correlate with in vitro microsomal data .

Q. How do structural variations in the indole and benzodioxole moieties affect Bcl-2/Mcl-1 inhibition?

- SAR Analysis :

- Benzodioxole Modifications : Replace the methylene linker with bulkier groups (e.g., naphthalen-1-yl) to enhance hydrophobic interactions with Bcl-2 pockets .

- Indole Substitutions : Test 5-methoxy vs. 5-fluoro indole derivatives; fluorine’s electronegativity may improve binding via halogen bonding .

- Assays : Use fluorescence polarization assays to measure binding affinity () and cell-based apoptosis assays (e.g., Annexin V staining) .

Q. How can computational tools resolve contradictions between crystallographic data and predicted binding modes?

- Methodology :

- Docking vs. Crystallography : Perform molecular docking (e.g., AutoDock Vina) and compare results with X-ray crystallographic data. Adjust force fields to account for torsional flexibility in the acetamide linker .

- Validation : Use SHELXPRO to refine crystallographic models and validate hydrogen-bonding networks (e.g., indole NH to Bcl-2 Asp108) .

Q. What experimental designs address discrepancies in antioxidant activity between in vitro and in vivo models?

- Approach :

- In Vitro : Measure ROS scavenging via DPPH/ABTS assays. Note that benzodioxole’s electron-rich structure may yield false positives due to auto-oxidation .

- In Vivo : Use transgenic oxidative stress models (e.g., zebrafish or C. elegans) with GFP reporters for real-time ROS monitoring. Compare with in vitro data to identify bioavailability limitations .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.